3-Methyl-6-nitro-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of indazole derivatives often involves strategies that ensure the introduction of functional groups at specific positions on the indazole core. For instance, 3-Methyl-6-nitro-1H-indazole could be synthesized via methods similar to those described for related compounds, such as the reaction of benzylidene tetralones with hydrazine in acetic acid to yield substituted benzo[indazoles] with functional groups like nitro and amino (Cuartas et al., 2019). Another approach involves 1,3-dipolar cycloaddition of in situ generated nitrile imines and benzyne, providing a pathway to N(1)-C(3) disubstituted indazoles (Spiteri et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-Methyl-6-nitro-1H-indazole, akin to other indazole derivatives, is expected to exhibit a nearly planar indazole core with the substituents affecting the overall geometry and electronic distribution. For instance, compounds like 3-chloro-1-methyl-5-nitro-1H-indazole showcase a planar indazole system with deviations, highlighting the influence of substituents on the indazole scaffold's planarity (Kouakou et al., 2015).
Chemical Reactions and Properties
Indazoles are known to participate in various chemical reactions, leveraging the reactive sites provided by the nitrogen atoms and the substituents. For example, nitro-indazoles can undergo reduction reactions, transforming the nitro group into amino derivatives, which can significantly alter the compound's chemical behavior and reactivity (Cottyn et al., 2008).
Scientific Research Applications
El’chaninov, Aleksandrov, and Stepanov (2018) reported that 3-Methyl-6-nitro-1H-indazole is used in synthesizing various compounds and performing transformations like formylation and acylation. This compound's versatility makes it significant in chemical synthesis (El’chaninov et al., 2018).
Babić-Samardžija et al. (2005) found that heterocyclic diazoles like 3-Methyl-6-nitro-1H-indazole are effective inhibitors of acidic iron corrosion. This property is crucial in materials science and corrosion prevention (Babić-Samardžija et al., 2005).
Cuartas et al. (2019) discovered that derivatives of 3-Methyl-6-nitro-1H-indazole show antiproliferative activity against cancer cells and antibacterial activity against N. gonorrhoeae. This suggests potential therapeutic applications in oncology and infectious diseases (Cuartas et al., 2019).
Samadhiya et al. (2012) reported that 3-Methyl-6-nitro-1H-indazole derivatives show antibacterial, antifungal, and antitubercular activities, and anti-inflammatory activity in albino rats. This indicates its broad spectrum of biological activity (Samadhiya et al., 2012).
Wu Zhongshi (2010) identified that a synthesized compound, a key intermediate involving 3-Methyl-6-nitro-1H-indazole, targets angiogenesis inhibitors with potent anti-tumor activity and low toxicity. This highlights its role in developing new cancer therapies (Zhongshi, 2010).
Cabildo et al. (2011) mentioned that 3-Methyl-6-nitro-1H-indazole is a biologically active nitroindazole with potential therapeutic applications, emphasizing its significance in drug development (Cabildo et al., 2011).
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .
properties
IUPAC Name |
3-methyl-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448355 | |
Record name | 3-Methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-nitro-1H-indazole | |
CAS RN |
6494-19-5 | |
Record name | 3-Methyl-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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